molecular formula C11H15N3O B1524117 2-(3-Aminopyrrolidin-1-yl)benzamide CAS No. 1248724-48-2

2-(3-Aminopyrrolidin-1-yl)benzamide

Cat. No.: B1524117
CAS No.: 1248724-48-2
M. Wt: 205.26 g/mol
InChI Key: LDZLPGWWCXDXFH-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted with an amine group at the 3-position, attached to the benzamide core. Benzamide derivatives are widely studied for diverse applications, including antimicrobial, anticancer, and neuroleptic activities, depending on their substituents . The 3-aminopyrrolidine moiety may enhance solubility and receptor-binding affinity compared to simpler alkylamine substituents, as seen in analogs like procainamide .

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZLPGWWCXDXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Aminopyrrolidin-1-yl)benzamide typically involves the reaction of 3-aminopyrrolidine with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

2-(3-Aminopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituents like dimethoxyphenethyl (Rip-B) or dichlorocyclohexyl () increase molecular weight and lipophilicity, which may influence bioavailability .

Antimicrobial and Anticancer Activity

  • Azetidinone derivatives: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) demonstrated potent antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungi (MIC: 16 µg/mL) . The azetidinone ring likely disrupts microbial cell wall synthesis.

Pharmacological and Toxicological Considerations

  • Toxicity: Benzamide derivatives like tiapride and sulpiride are associated with neuroleptic malignant syndrome in overdose cases . Structural modifications, such as the 3-aminopyrrolidine group, could mitigate toxicity by reducing off-target interactions.
  • Metabolism: Procainamide undergoes acetylation to N-acetylprocainamide, whereas azetidinone derivatives may exhibit slower hepatic clearance due to steric hindrance .

Data Tables for Comparative Analysis

Table 2: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Water Solubility
2-(3-Aminopyrrolidin-1-yl)benzamide 1.2* 219.28 High*
Rip-B 2.8 329.38 Moderate
3,4-Dichloro derivative 4.1 425.35 Low

*Predicted based on structural analogs.

Biological Activity

2-(3-Aminopyrrolidin-1-yl)benzamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a benzamide moiety, which contributes to its unique biological properties. The molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. Understanding the structural attributes is crucial as they influence the compound's interactions with biological targets.

Research indicates that 2-(3-Aminopyrrolidin-1-yl)benzamide acts primarily as a modulator of chemokine receptors. Chemokines are vital in mediating immune responses and inflammation. The compound has shown potential as an antagonist for specific chemokine receptors, thus offering therapeutic avenues for diseases characterized by excessive inflammatory responses.

Biological Activity Overview

The biological activities of 2-(3-Aminopyrrolidin-1-yl)benzamide can be summarized in the following table:

Activity Description
Chemokine Receptor Modulation Acts as an antagonist to chemokine receptors involved in inflammation and immunity.
Antimicrobial Activity Exhibits activity against various bacterial strains, potentially useful in treating infections.
Neuroprotective Effects Shows promise in inhibiting enzymes linked to neurodegenerative diseases (e.g., AChE).

Case Studies and Research Findings

  • Chemokine Modulation : A study demonstrated that compounds similar to 2-(3-Aminopyrrolidin-1-yl)benzamide effectively inhibited chemokine receptor activity, which could lead to reduced inflammation in conditions like rheumatoid arthritis and multiple sclerosis.
  • Antimicrobial Properties : In vitro assays revealed that the compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
  • Neuroprotective Studies : Research focusing on the inhibition of acetylcholinesterase (AChE) showed that derivatives of 2-(3-Aminopyrrolidin-1-yl)benzamide could inhibit AChE activity effectively, suggesting applications in Alzheimer's disease treatment .

Synthesis and Derivatives

The synthesis of 2-(3-Aminopyrrolidin-1-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. Variations in the synthetic route can lead to different derivatives with potentially enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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